REACTION_CXSMILES
|
[C:1]1([CH2:7][O:8][C:9](=[O:24])[N:10]([CH2:12][C:13]([NH:15][C:16]2[C:17]([NH2:23])=[N:18][CH:19]=[C:20]([Br:22])[CH:21]=2)=O)[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C>[C:1]1([CH2:7][O:8][C:9](=[O:24])[N:10]([CH2:12][C:13]2[NH:15][C:16]3[C:17]([N:23]=2)=[N:18][CH:19]=[C:20]([Br:22])[CH:21]=3)[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
phenylmethyl{2-[(2-amino-5-bromopyridin-3-yl)amino]-2-oxoethyl}methylcarbamate
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Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC(N(C)CC(=O)NC=1C(=NC=C(C1)Br)N)=O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
the pH was adjusted to 8 by the addition of saturated aqueous sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
The precipitating solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC(N(C)CC=1NC=2C(=NC=C(C2)Br)N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |